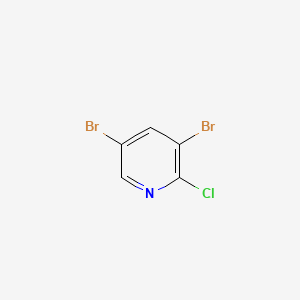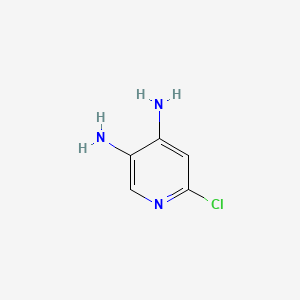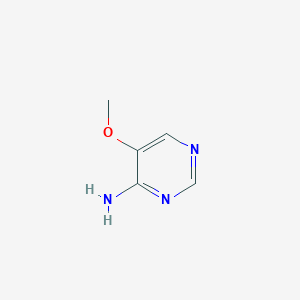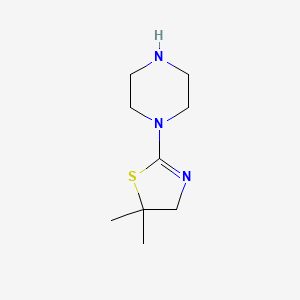
5-(2-chloro-4-methylphenyl)-4-methyl-4H-1,2,4-triazole-3-thiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2-Chloro-4-methylphenyl)-4-methyl-4H-1,2,4-triazole-3-thiol, also known as CMTT, is a thiol-containing triazole compound that has recently been studied for its potential applications in various scientific research fields. This molecule has been found to possess various interesting properties, such as a high solubility in organic solvents and a low melting point. In addition, it has been studied for its potential uses in medicinal chemistry, biochemistry, and pharmacology.
Applications De Recherche Scientifique
Chemical Reactivity and Biological Activity
The compound 5-(2-chloro-4-methylphenyl)-4-methyl-4H-1,2,4-triazole-3-thiol is part of a broader class of chemicals known for their reactivity and potential in various scientific applications. Research highlights the significant antioxidant, antiradical activity, and positive impacts on biochemical processes in patients exposed to high doses of radiation among compounds with an open thiogroup, like some 3-thio-1,2,4-triazoles. These compounds are compared to biogenic amino acids such as cysteine due to their free SH-group, underlining their importance in synthesizing new chemicals with potential therapeutic uses (Kaplaushenko, 2019).
Antimicrobial and Antifungal Properties
The antimicrobial and antifungal properties of 1,2,4-triazole derivatives have been well-documented, showcasing their potential in developing new therapeutic agents. These compounds exhibit a wide range of biological activities, including antimicrobial, antifungal, antioxidant, anti-inflammatory, and antiviral activities. This breadth of action points to the versatility and importance of 1,2,4-triazole derivatives in pharmaceutical research and development. Notably, new compounds such as 3-aryl-5-mercapto-1,2,4-triazoles have been explored for their antibacterial activity against S. aureus and antifungal activity against Candida albicans, highlighting the ongoing search for new therapeutic agents within this chemical class (Ohloblina, 2022).
Synthesis and Applications in Various Fields
The synthesis and physico-chemical properties of 3-thio and 3-thio-4-amino derivatives of 1,2,4-triazole have garnered interest across various scientific domains. These derivatives are not only significant in the pharmaceutical, medical, and veterinary fields but also find applications in engineering, metallurgy, and agriculture. Their utility extends to optical materials, photosensitizers, coloring agents, antioxidants, and corrosion inhibitors, demonstrating the wide-ranging industrial applications of these compounds. Their classification as low-toxic or non-toxic substances further enhances their appeal for various applications (Parchenko, 2019).
Propriétés
IUPAC Name |
3-(2-chloro-4-methylphenyl)-4-methyl-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClN3S/c1-6-3-4-7(8(11)5-6)9-12-13-10(15)14(9)2/h3-5H,1-2H3,(H,13,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOLUGUSYZUHLIA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=NNC(=S)N2C)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClN3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201144091 |
Source


|
| Record name | 5-(2-Chloro-4-methylphenyl)-2,4-dihydro-4-methyl-3H-1,2,4-triazole-3-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201144091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.73 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-chloro-4-methylphenyl)-4-methyl-4H-1,2,4-triazole-3-thiol | |
CAS RN |
632292-09-2 |
Source


|
| Record name | 5-(2-Chloro-4-methylphenyl)-2,4-dihydro-4-methyl-3H-1,2,4-triazole-3-thione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=632292-09-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(2-Chloro-4-methylphenyl)-2,4-dihydro-4-methyl-3H-1,2,4-triazole-3-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201144091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

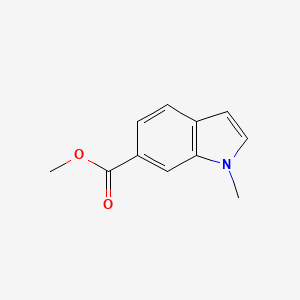

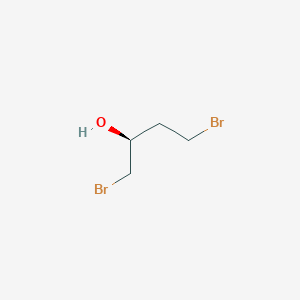

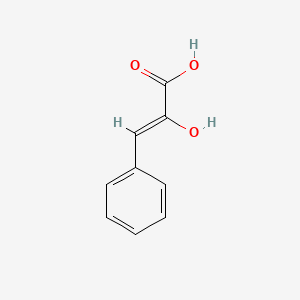
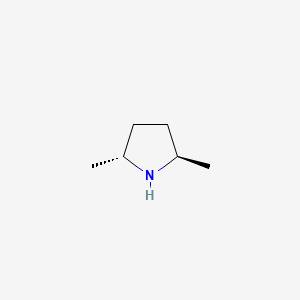


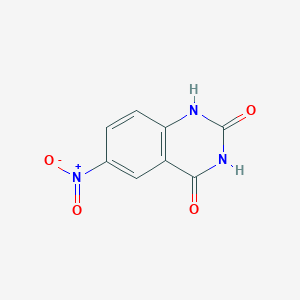
![2-Acetylamino-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylic acid](/img/structure/B1298876.png)
